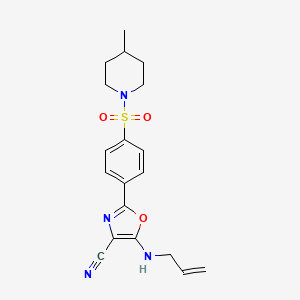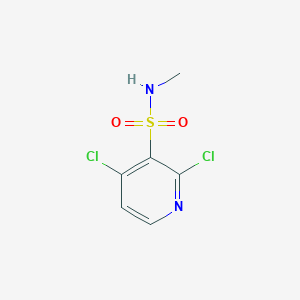![molecular formula C19H18F6N2 B2824566 1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine CAS No. 104523-09-3](/img/structure/B2824566.png)
1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine is a serotonergic releasing agent . It is formed during the synthesis of flunarizine . Its crystals exhibit a monoclinic crystal system and space group P 2 1 / c .
Synthesis Analysis
The synthesis of piperazine derivatives, including this compound, has been the focus of recent research . The synthesis involves a one-step reaction of 1-bis(4-fluorophenyl)methyl piperazine with the halogenated analogues of the second fragments via nucleophilic substitution .Molecular Structure Analysis
The molecular formula of this compound is C19H18F6N2 . The molecular weight is 388.35 .Chemical Reactions Analysis
The diphenylpiperazine drugs, including this compound, are typically classified as calcium antagonists (calcium channel blockers) and used clinically for the treatment of migraines . The synthesis involves a one-step reaction of 1-bis(4-fluorophenyl)methyl piperazine with the halogenated analogues of the second fragments via nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 388.35 and a melting point of 88-92 °C . Its crystals exhibit a monoclinic crystal system and space group P 2 1 / c .Scientific Research Applications
Antibacterial and Biofilm Inhibition
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, showing potent antibacterial efficacies and biofilm inhibition activities. These compounds, especially 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated better activities against E. coli, S. aureus, and S. mutans strains than the reference Ciprofloxacin, making them promising candidates for the development of new antibacterial agents (Mekky & Sanad, 2020).
Antitumor Activity
- 1,2,4-Triazine derivatives bearing a piperazine amide moiety were investigated for their potential anticancer activities against breast cancer cells. Certain compounds showed promising antiproliferative effects, highlighting the therapeutic potential of these molecules in cancer treatment (Yurttaş et al., 2014).
Antioxidant Properties
- A study on 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine indicated its potential as an antioxidant. The compound demonstrated significant antioxidant activity, suggesting its utility in mitigating oxidative stress-related diseases (Prabawati, 2016).
Binding Characteristics with Bovine Serum Albumin
- The binding characteristics of a newly synthesized piperazine derivative to bovine serum albumin (BSA) were explored, showing good anticancer activity, antibacterial, and low toxic nature. This study provides insights into the pharmacokinetic mechanisms of the drug, offering a foundation for further medicinal applications (Karthikeyan et al., 2015).
Synthesis and Chemical Properties
- The synthesis of Flunarizine, a known drug for treating migraines and other conditions, highlights the chemical versatility of compounds containing the piperazine moiety. Such studies contribute to the development of efficient synthesis methods for pharmaceuticals (Shakhmaev et al., 2016).
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
1-[bis[4-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N2/c20-18(21,22)15-5-1-13(2-6-15)17(27-11-9-26-10-12-27)14-3-7-16(8-4-14)19(23,24)25/h1-8,17,26H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXSXBNQGOSZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chlorophenyl)-[3-fluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2824483.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2824484.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2824486.png)
![3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2824492.png)
![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2824495.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-tosylpropanamide hydrochloride](/img/structure/B2824496.png)
![3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2824499.png)
![Cyclopentyl(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2824500.png)
![7-(dimethylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2824501.png)
methanone](/img/structure/B2824502.png)
